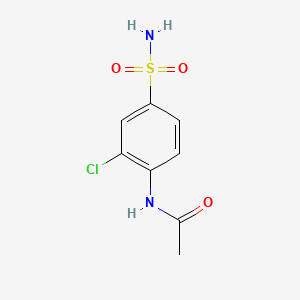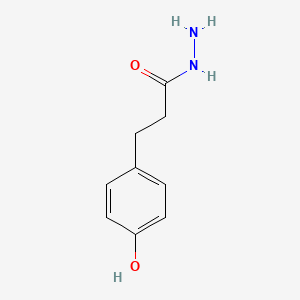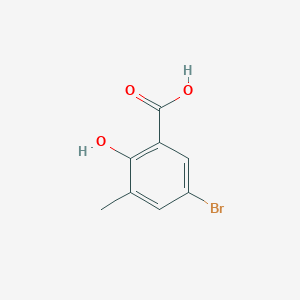
5-Bromo-2-hydroxy-3-methylbenzoic acid
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2-hydroxy-3-methylbenzoic acid, is a brominated derivative of hydroxybenzoic acid, which is a type of aromatic compound with a carboxylic acid functional group. It is structurally related to various other compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives often involves regioselective halogenation reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is an example of such a process . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid via bromination, diazo, and hydrolysis steps indicates a multi-step approach to introduce bromine atoms into the benzoic acid framework . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine atoms, which can significantly influence the molecular conformation and reactivity due to their size and electron-withdrawing nature. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds, as seen in the structural analysis of various molecular adducts and Schiff bases . The presence of bromine can also facilitate the formation of unique supramolecular architectures through interactions like hydrogen bonding and halogen bonding .
Chemical Reactions Analysis
Brominated benzoic acids can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation for further functionalization of the molecule . The presence of a bromine atom makes the adjacent carbon more susceptible to attack by nucleophiles, leading to the formation of diverse derivatives. Additionally, the hydroxy group can participate in reactions such as esterification or oxidation, while the carboxylic acid group offers another reactive site for the formation of amides, esters, or anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzoic acid would be influenced by the presence of substituents on the aromatic ring. Bromine atoms are heavy and can increase the density and molecular weight of the compound. The hydroxy group contributes to the acidity of the benzoic acid and can form hydrogen bonds, affecting the compound's solubility and melting point. The methyl group is a hydrophobic moiety that can impact the overall hydrophobicity of the molecule. These properties are crucial for understanding the compound's behavior in different environments and its potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Constituents in Antibiotics
5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials, indicating its importance in the field of antibiotic synthesis and pharmaceutical applications (Laak & Scharf, 1989).
Key Intermediate in Anti-Cancer Drug Synthesis
This chemical is also significant in the synthesis of anti-cancer drugs. A study describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, where 2-amino-5-methylbenzoic acid is a precursor (Cao Sheng-li, 2004).
Involvement in Electrophilic Substitution Reactions
The compound is used in electrophilic substitution reactions, as shown in a study involving 4-hydroxybenzo[b]thiophen and its derivatives. These reactions have broad implications in organic chemistry, impacting the synthesis of various compounds (Clarke, Scrowston, & Sutton, 1973).
Role in Synthesis of Bromophenol Derivatives
A study on the red alga Rhodomela confervoides highlighted the isolation of new bromophenol derivatives, including compounds structurally related to 5-bromo-2-hydroxy-3-methylbenzoic acid. These derivatives have potential applications in the study of natural products and marine biology (Zhao et al., 2004).
Use in Bromination Reactions
The compound is also involved in bromination studies of various organic compounds, as shown in a study investigating the bromination of derivatives of resorcinol (Cannon et al., 1971).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKOYICVWKQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377414 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-3-methylbenzoic acid | |
CAS RN |
36194-82-8 | |
| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




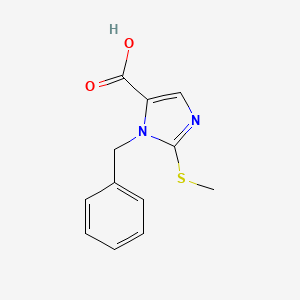
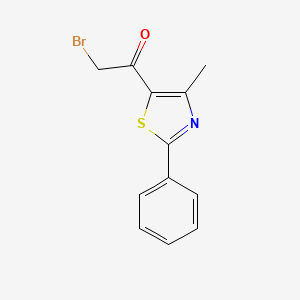
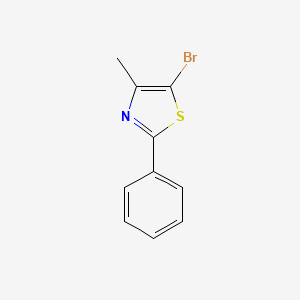
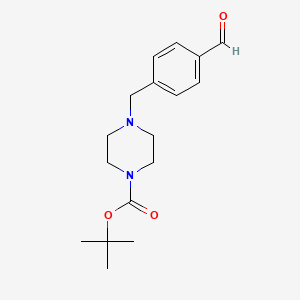
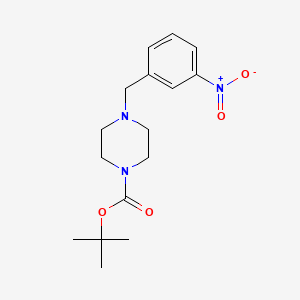
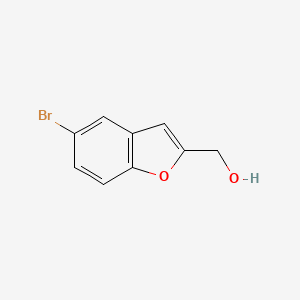
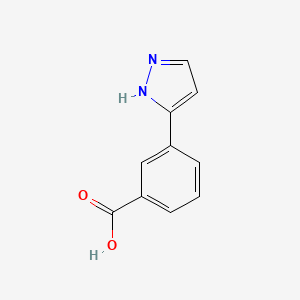
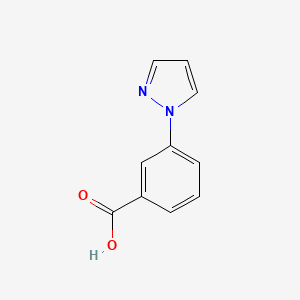
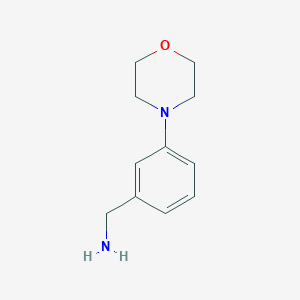
![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
